1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene
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Overview
Description
1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene is a complex organic compound with a unique structure that includes two fused acenaphthylene rings
Preparation Methods
The synthesis of 1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity. Detailed synthetic routes and reaction conditions are often tailored to the specific requirements of the desired application.
Chemical Reactions Analysis
1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydro derivatives.
Scientific Research Applications
1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-(1(2H)-Acenaphthylenylidene)-1,2-dihydroacenaphthylene can be compared with other similar compounds, such as:
Acenaphthene: A simpler compound with a similar core structure but lacking the additional fused ring.
Acenaphthylene: Another related compound with a similar structure but different reactivity and applications.
Naphthalene: A more basic aromatic hydrocarbon that serves as a precursor for more complex structures like this compound.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
2435-82-7 |
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Molecular Formula |
C24H16 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(2E)-2-(2H-acenaphthylen-1-ylidene)-1H-acenaphthylene |
InChI |
InChI=1S/C24H16/c1-5-15-7-3-11-19-21(13-17(9-1)23(15)19)22-14-18-10-2-6-16-8-4-12-20(22)24(16)18/h1-12H,13-14H2/b22-21+ |
InChI Key |
SBXNBQKTWHZZGA-QURGRASLSA-N |
SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C1=C4CC5=CC=CC6=C5C4=CC=C6 |
Isomeric SMILES |
C\1C2=CC=CC3=C2C(=CC=C3)/C1=C/4\CC5=CC=CC6=C5C4=CC=C6 |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C1=C4CC5=CC=CC6=C5C4=CC=C6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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